molecular formula C17H12O B14691890 2-Pyrenemethanol CAS No. 24471-48-5

2-Pyrenemethanol

Cat. No.: B14691890
CAS No.: 24471-48-5
M. Wt: 232.28 g/mol
InChI Key: XIKICBSLAFJTDZ-UHFFFAOYSA-N
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Description

2-Pyrenemethanol is an organic compound with the molecular formula C17H12O It is derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyrenemethanol can be synthesized from 4,5,9,10-tetrahydropyrene. The synthesis involves bromination of 4,5,9,10-tetrahydropyrene followed by a reaction with sodium bicarbonate and borane in tetrahydrofuran (THF) to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of pyrene as a starting material, which undergoes functionalization through various chemical reactions such as bromination and reduction.

Chemical Reactions Analysis

Types of Reactions: 2-Pyrenemethanol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form pyrene carboxylic acid.

    Reduction: Reduction reactions can convert it to pyrene derivatives with different functional groups.

    Substitution: It can participate in substitution reactions to form various pyrene-based compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions often use bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Pyrene carboxylic acid.

    Reduction: Pyrene derivatives with hydroxyl or alkyl groups.

    Substitution: Halogenated pyrene compounds.

Scientific Research Applications

2-Pyrenemethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrenemethanol involves its ability to intercalate into DNA structures, thereby affecting the stability and function of the DNA. This intercalation is driven by π-π stacking interactions between the pyrene moiety and the nucleobases of DNA. Additionally, it can act as a fluorescent probe, allowing for the visualization of molecular interactions and processes .

Comparison with Similar Compounds

  • 1-Pyrenemethanol
  • 1-Pyrenebutanol
  • 1-Pyrenecarboxaldehyde
  • 1-Pyrenemethylamine hydrochloride
  • 1-Pyrenebutyric acid

Comparison: 2-Pyrenemethanol is unique due to its specific position of the hydroxymethyl group on the pyrene ring, which influences its reactivity and interaction with other molecules. Compared to 1-Pyrenemethanol, this compound may exhibit different electronic properties and binding affinities, making it suitable for distinct applications in molecular recognition and materials science .

Properties

CAS No.

24471-48-5

Molecular Formula

C17H12O

Molecular Weight

232.28 g/mol

IUPAC Name

pyren-2-ylmethanol

InChI

InChI=1S/C17H12O/c18-10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)17(14)16(12)13/h1-9,18H,10H2

InChI Key

XIKICBSLAFJTDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CO)C=C2

Origin of Product

United States

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